molecular formula C7H4Br2F3NO B3038270 2,5-Dibromo-4-(trifluoromethoxy)aniline CAS No. 84483-32-9

2,5-Dibromo-4-(trifluoromethoxy)aniline

Cat. No.: B3038270
CAS No.: 84483-32-9
M. Wt: 334.92 g/mol
InChI Key: VGEZIAVMSVSWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4Br2F3NO. . This compound is characterized by the presence of bromine and trifluoromethoxy groups attached to an aniline core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-(trifluoromethoxy)aniline typically involves the bromination of 4-(trifluoromethoxy)aniline. One common method includes the use of bromine and hydrogen peroxide in a water-phase reaction. The process involves adding 4-(trifluoromethoxy)aniline to a solvent, followed by the sequential addition of bromine and hydrogen peroxide. The reaction mixture is then filtered, and the filtrate is recycled for subsequent reactions. The final product is obtained by drying the filter cake .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient reaction conditions and recycling of solvents ensures high yield and purity of the product. The industrial process also emphasizes minimizing waste and optimizing the use of reagents .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

2,5-Dibromo-4-(trifluoromethoxy)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism by which 2,5-Dibromo-4-(trifluoromethoxy)aniline exerts its effects involves interactions with specific molecular targets and pathways. The presence of bromine and trifluoromethoxy groups influences its reactivity and binding affinity to various substrates. These interactions can modulate biological activities, making it a useful compound in medicinal chemistry and drug development.

Comparison with Similar Compounds

    2,6-Dibromo-4-(trifluoromethoxy)aniline: Similar in structure but with bromine atoms at different positions, affecting its reactivity and applications.

    4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Contains a fluorine atom instead of a second bromine, leading to different chemical properties and uses.

Uniqueness: 2,5-Dibromo-4-(trifluoromethoxy)aniline is unique due to the specific positioning of its bromine and trifluoromethoxy groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

2,5-dibromo-4-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3NO/c8-3-2-6(14-7(10,11)12)4(9)1-5(3)13/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEZIAVMSVSWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)OC(F)(F)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromo-4-(trifluoromethoxy)aniline
Reactant of Route 2
Reactant of Route 2
2,5-Dibromo-4-(trifluoromethoxy)aniline
Reactant of Route 3
Reactant of Route 3
2,5-Dibromo-4-(trifluoromethoxy)aniline
Reactant of Route 4
Reactant of Route 4
2,5-Dibromo-4-(trifluoromethoxy)aniline
Reactant of Route 5
2,5-Dibromo-4-(trifluoromethoxy)aniline
Reactant of Route 6
2,5-Dibromo-4-(trifluoromethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.